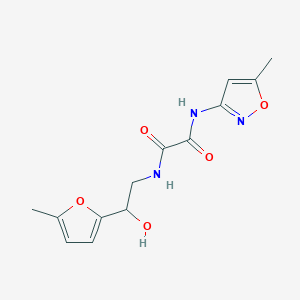![molecular formula C8H8N2O B2813843 4-Methoxypyrazolo[1,5-a]pyridine CAS No. 1251715-47-5](/img/structure/B2813843.png)
4-Methoxypyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypyrazolo[1,5-a]pyridine is a chemical compound . It is closely related to 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, which is a PDK1 inhibitor with anticancer and antiproliferative activity .
Molecular Structure Analysis
The molecular weight of 4-Methoxypyrazolo[1,5-a]pyridine is 148.16 . Its InChI code is 1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9-10/h2-6H,1H3 .Physical And Chemical Properties Analysis
4-Methoxypyrazolo[1,5-a]pyridine is a liquid at room temperature . The compound’s InChI code is 1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9-10/h2-6H,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Tautomerism
4-Methoxypyrazolo[1,5-a]pyridine has been a subject of study for its synthesis and tautomerism properties. It was synthesized from ethyl 2-pyridylacetate and hydroxylamine-O-sulfonic acid, undergoing various reactions such as nitrosation, nitration, and bromination at the C-3 position. The compound exhibits predominant enol form tautomerism in solution and forms different derivatives through reactions with acetic anhydride and other chemicals (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Inhibitors and Antagonists
4-Methoxypyrazolo[1,5-a]pyridine derivatives have been evaluated as inhibitors and antagonists for various receptors and enzymes. They have shown high affinity and selectivity toward specific receptor subtypes, indicating their potential in medicinal chemistry for designing drugs with targeted actions (Manetti et al., 2005).
Dual Phosphodiesterase Inhibitors
The compound and its analogs are investigated as dual phosphodiesterase (PDE) inhibitors, exhibiting potent bronchodilatory and anti-inflammatory activity. These properties highlight its potential in developing therapies for respiratory diseases (Ochiai et al., 2012).
Anticancer Agents
Modifications of 4-Methoxypyrazolo[1,5-a]pyridine derivatives have been studied for their anticancer effects. These compounds, particularly with alkylurea modifications, demonstrate potent antiproliferative activities against various cancer cell lines, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Synthesis Optimization for Antagonists
Optimization in the synthesis of 4-Methoxypyrazolo[1,5-a]pyridine derivatives led to the development of compounds with high binding affinity, indicating their potential in designing effective antagonists for specific receptors (Huang et al., 2003).
Synthesis of Peri-Fused Indolizines and Azaindolizines
In the context of organic synthesis, 4-Methoxypyrazolo[1,5-a]pyridine derivatives have been used to synthesize peri-fused indolizines and azaindolizines, showcasing their utility in creating complex heterocyclic structures (Miki et al., 1985).
Corrosion Inhibitors
Pyrazolo-pyridine derivatives, including those related to 4-Methoxypyrazolo[1,5-a]pyridine, have been synthesized and evaluated as corrosion inhibitors. Their effectiveness in this role suggests applications in industrial processes (Dohare et al., 2018).
Antidepressant Activities
Derivatives of 4-Methoxypyrazolo[1,5-a]pyridine have been synthesized and assessed for their antidepressant activities, providing insights into their potential therapeutic uses in mental health (Wang et al., 2019).
Antiviral Activity
Studies on 4-Methoxypyrazolo[1,5-a]pyridine analogs have explored their antiviral activities, contributing to the search for new antiviral agents (Saxena et al., 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methoxypyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJABSULZFKCKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyrazolo[1,5-a]pyridine | |
CAS RN |
1251715-47-5 |
Source


|
| Record name | 4-methoxypyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-ethoxy-5-iodobenzoic acid](/img/structure/B2813760.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2813761.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2813764.png)

![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)







